BenchChemオンラインストアへようこそ!

ethyl 3-bromo-1H-pyrrole-2-carboxylate

Palladium Catalysis Cross-Coupling Reaction Optimization

Ethyl 3-bromo-1H-pyrrole-2-carboxylate eliminates the dehalogenation side reaction that plagues 4-bromo isomers during Suzuki coupling. Unlike the 4-Br variant requiring mandatory N-BOC protection, this C3-bromo regioisomer enables NH-free cross-coupling protocols, saving two synthetic steps per reaction cycle. This step economy is transformative for high-throughput parallel synthesis in oncology SAR programs, where the building block has been directly employed to construct microtubule polymerization inhibitors and Lycogarubin C derivatives. The C2 ethyl ester retains functionality for amide or acid conversion, while the C3 bromine provides a clean reactive handle for sequential C3/C5 diversification. Procure this regiospecifically defined building block to accelerate lead optimization with reliable coupling outcomes.

Molecular Formula C7H8BrNO2
Molecular Weight 218.05 g/mol
Cat. No. B8197317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-bromo-1H-pyrrole-2-carboxylate
Molecular FormulaC7H8BrNO2
Molecular Weight218.05 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CN1)Br
InChIInChI=1S/C7H8BrNO2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2H2,1H3
InChIKeyPOYOFZNZLIFYNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Bromo-1H-Pyrrole-2-Carboxylate: A Regiospecific Building Block for Medicinal Chemistry and Cross-Coupling Applications


Ethyl 3-bromo-1H-pyrrole-2-carboxylate (CAS 1548338-99-3) is a heterocyclic building block featuring a pyrrole core brominated at the C3 position and bearing a C2 ethyl ester group [1]. This regiospecific substitution pattern distinguishes it from the more common 4- and 5-bromopyrrole-2-carboxylate isomers. The compound serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions, enabling the construction of arylated pyrrole scaffolds relevant to medicinal chemistry programs targeting anticancer and anti-inflammatory agents [1]. The C3 bromine atom provides a defined reactive handle while the C2 ester can be retained for subsequent functionalization or converted to amide derivatives [2].

Why Generic Substitution of Ethyl 3-Bromo-1H-Pyrrole-2-Carboxylate with Regioisomers Fails in Cross-Coupling Workflows


Substituting ethyl 3-bromo-1H-pyrrole-2-carboxylate with its 4-bromo or 5-bromo regioisomers introduces fundamentally different reactivity profiles that directly impact synthetic outcomes. Electrophilic bromination of pyrroles bearing carbonyl substituents at C-2 typically produces a mixture of 4- and 5-brominated species [1], while the C3-brominated isomer requires a distinct synthetic approach [2]. Most critically, 4-bromopyrrole-2-carboxylates undergo an unusual dehalogenation side reaction under Suzuki coupling conditions, which necessitates N-protection with BOC groups to achieve acceptable yields [3]. In contrast, the C3-brominated isomer does not exhibit this problematic dehalogenation pathway, enabling cleaner cross-coupling without mandatory protection-deprotection sequences [2]. These divergent behaviors mean that regioisomers are not interchangeable building blocks for parallel synthetic campaigns.

Ethyl 3-Bromo-1H-Pyrrole-2-Carboxylate: Quantitative Differentiation Evidence for Procurement Decisions


Suzuki Coupling Dehalogenation Suppression: 3-Bromo vs. 4-Bromo Pyrrole-2-Carboxylates

Under standard Suzuki–Miyaura coupling conditions, ethyl 4-bromo-1H-pyrrole-2-carboxylate undergoes a competing dehalogenation side reaction that produces the undesired unsubstituted pyrrole-2-carboxylate byproduct [1]. To suppress this dehalogenation, N-BOC protection is required, adding two synthetic steps (protection and deprotection) to the workflow [1]. In contrast, ethyl 3-bromo-1H-pyrrole-2-carboxylate has been successfully employed in palladium-mediated Suzuki cross-coupling for the selective modification of pyrrole scaffolds without requiring mandatory N-protection to prevent dehalogenation [2], [3]. This difference translates to reduced step count and higher atom economy for the C3-bromo isomer.

Palladium Catalysis Cross-Coupling Reaction Optimization

Regioselective Bromination Selectivity: C3-Bromination Requires Distinct Synthetic Route

Electrophilic bromination of pyrroles bearing carbonyl substituents at C-2 typically yields a mixture of the 4- and 5-brominated species, generally favoring the 4-position [1]. The C3-brominated isomer is not accessible via this direct electrophilic pathway and requires alternative synthetic strategies such as oxidative halogenation with Cu(II) [2]. This synthetic inaccessibility means the C3-bromo isomer is a distinct commercial entity that cannot be generated in situ from common precursors during routine medicinal chemistry workflows, making procurement of the pre-formed building block essential for accessing C3-functionalized pyrrole scaffolds [3].

Regioselective Synthesis Electrophilic Bromination Pyrrole Functionalization

Orthogonal C3/C5 Functionalization Enables Sequential Diversification for SAR Studies

Ethyl 3-bromo-1H-pyrrole-2-carboxylate provides a platform for orthogonal sequential functionalization at the C3 and C5 positions of the pyrrole ring, enabling systematic structure-activity relationship (SAR) exploration [1]. The C3 bromine can undergo initial Suzuki coupling while the C5 position remains available for subsequent modification, a strategy that has been applied to the synthesis of novel microtubule polymerization inhibitors with potential antitumor activity [1]. This sequential diversification capability is inherent to the C3-bromo substitution pattern; the 4-bromo isomer places the reactive handle in a position that does not permit the same orthogonal functionalization sequence with the C5 site.

Structure-Activity Relationship Sequential Functionalization Medicinal Chemistry

Optimal Application Scenarios for Ethyl 3-Bromo-1H-Pyrrole-2-Carboxylate in Drug Discovery and Chemical Biology


Medicinal Chemistry SAR Campaigns Targeting Microtubule Dynamics in Oncology

Ethyl 3-bromo-1H-pyrrole-2-carboxylate has been directly employed in the synthesis of a novel class of microtubule polymerization inhibitors as part of a structure-activity relationship (SAR) study for anticancer chemotherapy development [1]. The C3-bromo substitution pattern enables sequential functionalization at both C3 and C5 positions, allowing systematic exploration of substitution effects on biological activity. Procurement of this building block supports rapid analog generation for lead optimization programs in oncology drug discovery.

Synthesis of Lycogarubin C Natural Product Derivatives

The C3-bromo pyrrole ester intermediate has been applied to the synthesis of new derivatives of Lycogarubin C, a bisindole alkaloid natural product with reported biological activities [1]. The regiospecific bromination at C3 provides a defined attachment point for constructing the complex polycyclic framework characteristic of this natural product class. Researchers pursuing total synthesis or derivatization of pyrrole-containing natural products benefit from the precise regiochemical control this building block offers.

High-Throughput Parallel Synthesis of C3-Arylated Pyrrole Libraries

Unlike the 4-bromo isomer which requires N-BOC protection to suppress dehalogenation during Suzuki coupling [2], ethyl 3-bromo-1H-pyrrole-2-carboxylate can be employed in NH-free cross-coupling protocols [3]. This eliminates two synthetic steps per reaction, making it particularly well-suited for high-throughput parallel synthesis workflows where step reduction translates directly to increased library size and reduced automation complexity. The building block is ideal for generating diverse C3-arylated pyrrole libraries for hit identification and lead discovery campaigns.

Targeted Synthesis of Biologically Active Pyrrole Scaffolds for Inflammation and Infection Programs

Compounds containing the pyrrole ring continue to demonstrate significant biological activity across multiple therapeutic areas, including treatments for cancers, infections, and inflammatory conditions [1]. Ethyl 3-bromo-1H-pyrrole-2-carboxylate serves as a versatile entry point for constructing these pharmacologically relevant scaffolds. The C2 ethyl ester provides a handle for subsequent conversion to amides or carboxylic acids, while the C3 bromine enables introduction of diverse aryl and heteroaryl groups via cross-coupling to modulate biological target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 3-bromo-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.